molecular formula C18H16N4O2S3 B3002492 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251684-50-0

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3002492
CAS No.: 1251684-50-0
M. Wt: 416.53
InChI Key: JTDIBLOKIKTNJS-UHFFFAOYSA-N
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Description

The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide features a benzo[d]thiazole moiety linked via an ethyl group to a 1,3,4-oxadiazole ring. A thioether bridge connects the oxadiazole to an acetamide group substituted with a thiophen-2-ylmethyl chain. This structure combines heterocyclic systems known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S3/c23-15(19-10-12-4-3-9-25-12)11-26-18-22-21-16(24-18)7-8-17-20-13-5-1-2-6-14(13)27-17/h1-6,9H,7-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDIBLOKIKTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that integrates multiple functional groups, including benzothiazole, oxadiazole, and thiophenes. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be described using the following structural formula:

C18H18N4O3S2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This formula indicates the presence of multiple heteroatoms and functional groups that may contribute to its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in metabolic pathways of pathogens. For instance, compounds with similar structures have shown inhibition of mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .
  • DNA Intercalation : The benzothiazole component may intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds similar to this one have been reported to induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For example, derivatives with similar structures demonstrated MIC values ranging from 1.56 µg/mL against Staphylococcus aureus to higher values against Mycobacterium tuberculosis strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.56
Mycobacterium tuberculosis4–8
Bacillus subtilis0.78

Anticancer Activity

The cytotoxic effects of the compound have been evaluated in vitro against various cancer cell lines:

  • MCF-7 Cell Line : A study indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
Cell LineIC50 (µM)
MCF-710–20
HeLa15–25

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The most potent compounds showed a high binding affinity to bacterial enzymes crucial for survival .
  • Cytotoxicity in Cancer Research : Research conducted on MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction mechanisms .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized a series of oxadiazole derivatives and evaluated their activity against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Compounds with benzo[d]thiazole and oxadiazole structures have been noted for their antimicrobial activities. The thioether linkage in this compound enhances its ability to penetrate microbial membranes, making it effective against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Photoluminescent and Electroluminescent Applications

The compound has been investigated for its photophysical properties. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that modifications to the thiophenyl group can enhance its luminescent properties, making it a candidate for further development in electronic applications.

Enzyme Inhibition

The biochemical interactions of this compound reveal its potential as an enzyme inhibitor. It has been shown to bind to specific enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox states. This property is particularly relevant in studies focused on diseases characterized by oxidative stress, such as neurodegenerative disorders .

Cell Signaling Modulation

In cellular studies, the compound has been observed to influence signaling pathways related to apoptosis and cell proliferation. Its interaction with cellular receptors alters downstream signaling cascades, which could be leveraged for therapeutic strategies targeting cancer and other proliferative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key analogs and their modifications are summarized below:

Compound Name Core Heterocycles Substituents on Acetamide Key Structural Differences Evidence ID
Target Compound Benzo[d]thiazole, 1,3,4-oxadiazole Thiophen-2-ylmethyl Ethyl linker between benzo[d]thiazole and oxadiazole -
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides (2a–i) Indole, 1,3,4-oxadiazole Benzothiazole Indole replaces benzo[d]thiazole; no ethyl linker
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides (1–10) 1,3,4-Thiadiazole, benzothiazole Benzothiazole Thiadiazole replaces oxadiazole
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((5-methylbenzimidazol-2-yl)thio)acetamide (4d) Benzimidazole, 1,3,4-thiadiazole 4-Chlorophenyl-thiadiazole Benzimidazole and thiadiazole core
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) 1,3,4-Thiadiazole, 1,3,4-oxadiazole Benzylthio, 4-chlorophenyl Dual thiadiazole/oxadiazole system
Anticancer Activity
  • Target Compound: Not explicitly tested in evidence, but benzo[d]thiazole and oxadiazole moieties are associated with anticancer properties (e.g., ’s indole-oxadiazole derivatives showed cytotoxicity) .
  • Analog 2a–i : Exhibited moderate to strong anticancer activity against MCF-7 and A549 cell lines, with IC₅₀ values ranging from 12–45 μM .
Anti-inflammatory and Analgesic Activity
  • Benzothiazole-thioacetamides (5d, 5e) : Compound 5d (anti-inflammatory) and 5e (analgesic) showed superior efficacy in rodent models, with ED₅₀ values of 18 mg/kg and 22 mg/kg, respectively .
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibitors : Thiadiazole-oxadiazole hybrids (e.g., 3a–c) demonstrated IC₅₀ values of 0.8–2.1 μM, attributed to dual heterocyclic interactions with the enzyme’s active site .

Physicochemical Properties

Property Target Compound 4d (Thiadiazole-benzimidazole) 3a (Thiadiazole-oxadiazole)
Melting Point (°C) Not reported 190–194 165–168
Calculated logP ~3.1 (estimated) 2.8 3.5
Solubility (mg/mL) Low (thiophene group) Moderate (chlorophenyl) Low (benzylthio)

Key Research Findings

Bioactivity Correlation : The ethyl linker in the target compound may enhance membrane permeability compared to direct heterocyclic linkages in analogs .

Thiophene vs. Benzothiazole : The thiophen-2-ylmethyl group could improve selectivity for neurological targets over the benzothiazole-containing anti-inflammatory analogs .

Thiadiazole vs. Oxadiazole : Thiadiazole-containing analogs (e.g., 4d) often exhibit higher metabolic stability but lower solubility than oxadiazole derivatives .

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